Methyl 5-methyl-1H-indole-4-carboxylate
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Overview
Description
Methyl 5-methyl-1H-indole-4-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1H-indole-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid. This reaction typically uses methanol as the solvent and an acid catalyst such as sulfuric acid . The reaction conditions often involve refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 5-methyl-1H-indole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-5-carboxylate
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
Uniqueness
Methyl 5-methyl-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Biological Activity
Methyl 5-methyl-1H-indole-4-carboxylate (CAS Number: 1360902-02-8) is an indole derivative with significant biological activity, making it a valuable compound in pharmacological research. This article explores its synthesis, biological evaluations, and potential applications based on the latest research findings.
Chemical Structure and Properties
This compound has a molecular formula of C11H11NO2 and a molecular weight of 189.22 g/mol. The compound features a methyl group at the 5-position and a carboxylate group at the 4-position of the indole ring, contributing to its unique properties. Its structural characteristics allow it to engage in various chemical reactions, particularly electrophilic aromatic substitution, due to the electron-rich nature of the indole system.
Pharmacological Potential
This compound has been studied for its potential roles in several biological activities:
- Enzyme Inhibition : The compound exhibits significant binding affinity to various biological targets, including enzymes involved in neurodegenerative diseases. For instance, studies have indicated its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease .
- Antioxidant Activity : Research suggests that this compound may possess antioxidant properties, helping to mitigate oxidative stress in biological systems .
- Neuroprotective Effects : The compound's structural similarities to other indole derivatives suggest it could be effective in neuroprotection, potentially benefiting conditions such as Alzheimer's and other neurodegenerative disorders .
Case Studies
Several studies have evaluated the biological activity of this compound:
- AChE Inhibition Study : A recent study synthesized various indole derivatives and tested their inhibitory effects on AChE. This compound demonstrated a competitive inhibition pattern with an IC50 value indicating its efficacy against AChE .
- Metal Chelation Ability : The compound also exhibited promising metal chelation capabilities, which are beneficial for preventing metal-induced neurotoxicity in neurodegenerative diseases .
- Antiviral Activity : Preliminary findings suggest that related indole derivatives show antiviral properties, indicating that this compound may also have applications in antiviral drug development .
Comparative Analysis with Similar Compounds
The following table compares this compound with other similar indole derivatives based on their biological activities:
Compound Name | CAS Number | AChE Inhibition IC50 (µM) | Antioxidant Activity | Neuroprotective Potential |
---|---|---|---|---|
This compound | 1360902-02-8 | TBD | TBD | TBD |
Methyl indole-3-carboxylate | 39830-66-5 | TBD | Moderate | Yes |
Methyl 6-amino-4-indolecarboxylate | 103956-00-9 | TBD | High | Yes |
Methyl 3-formyl-1H-indole-5-carboxylate | 197506-83-5 | TBD | Low | No |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Fischer Indole Synthesis : This classical method involves the condensation of phenylhydrazine with a ketone or aldehyde.
- Electrophilic Aromatic Substitution : Utilizing the electron-rich indole system allows for selective substitution at the desired positions on the ring.
These synthetic routes highlight the versatility of producing this compound for both research and industrial applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 5-methyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-6-12-9)10(7)11(13)14-2/h3-6,12H,1-2H3 |
InChI Key |
FYDCGEJGFYPSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)C(=O)OC |
Origin of Product |
United States |
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